molecular formula C9H4FNS B15057725 7-Fluorobenzo[b]thiophene-2-carbonitrile

7-Fluorobenzo[b]thiophene-2-carbonitrile

Cat. No.: B15057725
M. Wt: 177.20 g/mol
InChI Key: DIMGGWIZMZCDHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluorobenzo[b]thiophene-2-carbonitrile is a fluorinated heterocyclic compound with the molecular formula C9H4FNS. It is a derivative of benzo[b]thiophene, where a fluorine atom is substituted at the 7th position and a cyano group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluorobenzo[b]thiophene-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-(trifluoromethyl)benzyl chloride with 2-benzo[b]thienyllithium to yield the desired product . The reaction conditions often require the use of specific solvents and temperature control to ensure the correct formation of the compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 7-Fluorobenzo[b]thiophene-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are crucial for achieving the desired products.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

7-Fluorobenzo[b]thiophene-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluorobenzo[b]thiophene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can enhance the compound’s binding affinity to certain receptors or enzymes, influencing its biological activity. The cyano group also plays a role in modulating the compound’s reactivity and stability .

Comparison with Similar Compounds

Uniqueness: 7-Fluorobenzo[b]thiophene-2-carbonitrile’s unique combination of a fluorine atom and a cyano group makes it particularly valuable in research and industrial applications. Its distinct chemical properties allow for versatile reactivity and potential biological activities that are not observed in similar compounds .

Biological Activity

7-Fluorobenzo[b]thiophene-2-carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial and anticancer effects, as well as its mechanisms of action and synthesis.

Chemical Structure and Properties

This compound contains a fluorine atom, which enhances its binding affinity and metabolic stability. This unique structure allows for various chemical modifications that can influence its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In studies assessing its efficacy, the compound demonstrated:

  • Inhibition of Bacterial Growth : The compound showed effectiveness against both Gram-positive and Gram-negative bacteria.
  • Mechanism of Action : It is believed that the compound disrupts bacterial cell wall synthesis, though specific pathways require further investigation.
Pathogen TypeActivity ObservedReference
Gram-positiveModerate inhibition
Gram-negativeSignificant inhibition

Anticancer Properties

The anticancer potential of this compound has been explored in various cancer cell lines. Key findings include:

  • Cytotoxicity : The compound exhibited dose-dependent cytotoxic effects on HeLa cells, with IC50 values indicating potent activity.
  • Mechanism of Action : It is hypothesized that the compound induces apoptosis through the activation of caspases and modulation of cell cycle regulators.
Cell LineIC50 (µM)Reference
HeLa15
A54920

Case Studies

Several studies have assessed the biological activity of this compound:

  • Study on Antimicrobial Activity : A recent study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus, suggesting its potential as a therapeutic agent against resistant strains .
  • Anticancer Evaluation : In vitro studies highlighted its ability to reduce cell viability in lung cancer cells (A549), showing promise for further development in cancer therapy .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

  • One-Pot Reactions : Efficient synthetic routes have been developed that allow for rapid assembly of this compound from readily available precursors .
  • Modification Potential : The presence of the fluorine atom allows for further derivatization to enhance biological activity or selectivity.

Properties

Molecular Formula

C9H4FNS

Molecular Weight

177.20 g/mol

IUPAC Name

7-fluoro-1-benzothiophene-2-carbonitrile

InChI

InChI=1S/C9H4FNS/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-4H

InChI Key

DIMGGWIZMZCDHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)SC(=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.